molecular formula C9H18ClNO2 B2518231 3-(1-Aminocyclohexyl)propanoic acid hydrochloride CAS No. 90950-11-1

3-(1-Aminocyclohexyl)propanoic acid hydrochloride

Cat. No.: B2518231
CAS No.: 90950-11-1
M. Wt: 207.7
InChI Key: RIVAPBNCTYUTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Aminocyclohexyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl It is a derivative of propanoic acid, where the propanoic acid moiety is attached to a cyclohexyl ring substituted with an amino group

Scientific Research Applications

3-(1-Aminocyclohexyl)propanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Safety and Hazards

The safety information for “3-(3-aminocyclohexyl)propanoic acid hydrochloride” indicates that it may cause skin irritation, serious eye damage, and may be harmful if inhaled . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminocyclohexyl)propanoic acid hydrochloride typically involves the following steps:

    Cyclohexylamine Reaction: Cyclohexylamine is reacted with acrylonitrile to form 3-(1-Aminocyclohexyl)propionitrile.

    Hydrolysis: The nitrile group in 3-(1-Aminocyclohexyl)propionitrile is hydrolyzed to form 3-(1-Aminocyclohexyl)propanoic acid.

    Hydrochloride Formation: The resulting 3-(1-Aminocyclohexyl)propanoic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using the same basic steps as described above, but with optimized reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminocyclohexyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclohexyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Aminocyclohexyl)propanoic acid hydrochloride
  • Cyclohexylamine derivatives
  • Propanoic acid derivatives

Uniqueness

3-(1-Aminocyclohexyl)propanoic acid hydrochloride is unique due to its specific structure, which combines the properties of cyclohexylamine and propanoic acid. This unique combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-(1-aminocyclohexyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-9(7-4-8(11)12)5-2-1-3-6-9;/h1-7,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVAPBNCTYUTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.